molecular formula C4H11ClN2O B2874417 3-Hydroxy-N-methylpropanimidamide hydrochloride CAS No. 2138213-02-0

3-Hydroxy-N-methylpropanimidamide hydrochloride

Cat. No.: B2874417
CAS No.: 2138213-02-0
M. Wt: 138.6
InChI Key: ZREHGAJNIDUAHD-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methylpropanimidamide hydrochloride is a chemical compound with the molecular formula C4H10N2O·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyl group, a methyl group, and an imidamide group, making it a versatile molecule for various chemical reactions and applications .

Scientific Research Applications

3-Hydroxy-N-methylpropanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 3-Hydroxy-N-methylpropanimidamide hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-methylpropanimidamide hydrochloride typically involves the reaction of 3-amino-3-(methylamino)prop-2-en-1-ol with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-amino-3-(methylamino)prop-2-en-1-ol and hydrochloric acid.

    Reaction Conditions: Controlled temperature and pH.

    Product Formation: This compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control systems to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Amines.

    Substitution Products: Ethers or esters.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and imidamide group play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N-methylpropanimidamide hydrochloride is unique due to the presence of both a hydroxyl group and an imidamide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-hydroxy-N'-methylpropanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-6-4(5)2-3-7;/h7H,2-3H2,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREHGAJNIDUAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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